molecular formula C23H16N4O3 B12778520 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126293-24-1

1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12778520
CAS No.: 126293-24-1
M. Wt: 396.4 g/mol
InChI Key: KIQIUCGLFRWTNC-IGRHVHCWSA-N
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Description

1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzylidene and nitrobenzylidene groups attached to an imidazolinone core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylideneamine with o-nitrobenzylidene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and purity.

Chemical Reactions Analysis

1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain pathogens.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with similar compounds such as:

    2-Nitrobenzylidene diacetate: Known for its use in organic synthesis and as a reagent in chemical reactions.

    3-(2-Nitrobenzylidenamino)-2-oxazolidinone: Another compound with similar structural features and applications in research. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

126293-24-1

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-3-[(E)-benzylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16N4O3/c28-23-20(15-19-13-7-8-14-21(19)27(29)30)25-22(18-11-5-2-6-12-18)26(23)24-16-17-9-3-1-4-10-17/h1-16H/b20-15-,24-16+

InChI Key

KIQIUCGLFRWTNC-IGRHVHCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=CC=C3[N+](=O)[O-])C2=O)C4=CC=CC=C4

Origin of Product

United States

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